![molecular formula C8H16OSi B14268246 3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- CAS No. 160509-33-1](/img/structure/B14268246.png)
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is an organic compound with the molecular formula C7H16OSi. It is a derivative of 3-buten-1-ol, where the hydroxyl group is protected by a trimethylsilyl (TMS) group. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- can be synthesized through the reaction of 3-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the protection of hydroxyl groups using silylating agents like trimethylsilyl chloride. The process is scalable and can be adapted for larger production volumes.
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The TMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) can be used to remove the TMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- involves its ability to act as a nucleophile or electrophile in various reactions. The TMS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites on the molecule. The compound can participate in addition, elimination, and substitution reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-buten-1-ol, TMS derivative: Similar in structure but with a methyl group at the 3-position.
3-Buten-2-ol: Another butenol derivative with the hydroxyl group at the 2-position.
3-Buten-1-ol: The parent compound without the TMS group.
Uniqueness
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is unique due to the presence of the TMS group, which provides steric protection and enhances its reactivity in selective reactions. This makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecules with high precision.
Properties
CAS No. |
160509-33-1 |
|---|---|
Molecular Formula |
C8H16OSi |
Molecular Weight |
156.30 g/mol |
IUPAC Name |
2-(trimethylsilylmethylidene)but-3-en-1-ol |
InChI |
InChI=1S/C8H16OSi/c1-5-8(6-9)7-10(2,3)4/h5,7,9H,1,6H2,2-4H3 |
InChI Key |
KJIWDPNIOBLBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=C(CO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


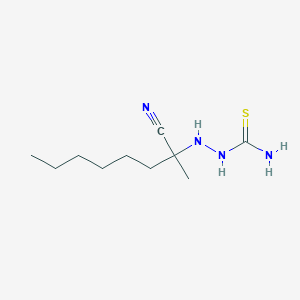
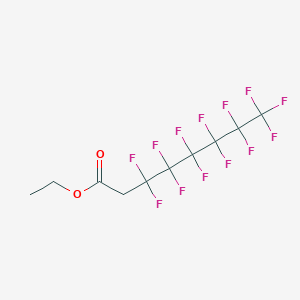
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
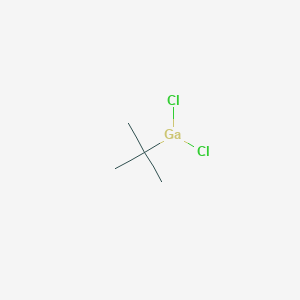
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
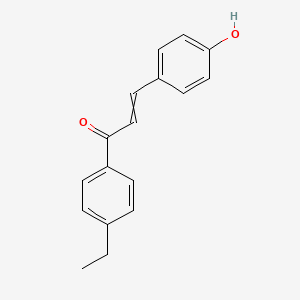
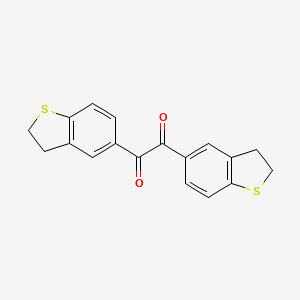
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
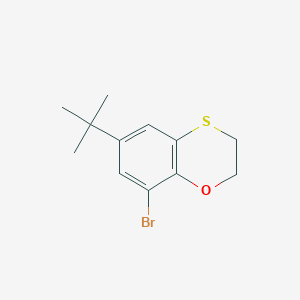
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
